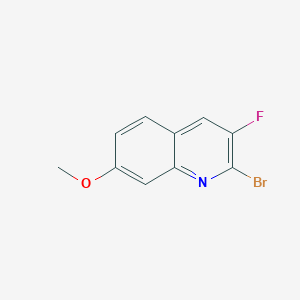
Quinoline, 2-bromo-3-fluoro-7-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-bromo-3-fluoro-7-methoxy- is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that have been widely studied due to their diverse biological activities and applications in medicinal chemistry . The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated quinolines, including Quinoline, 2-bromo-3-fluoro-7-methoxy-, involves various methods such as cyclization, cycloaddition reactions, and direct fluorination . One common approach is the nucleophilic substitution of halogen atoms, where a fluorine atom is introduced into the quinoline ring . Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to introduce fluorine atoms into the quinoline structure .
Industrial Production Methods
Industrial production of fluorinated quinolines typically involves large-scale chemical reactions under controlled conditions. The use of organometallic compounds and catalysts is common in these processes to achieve high yields and purity . Green synthetic approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-bromo-3-fluoro-7-methoxy- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions may yield various halogenated quinolines .
Scientific Research Applications
Quinoline, 2-bromo-3-fluoro-7-methoxy- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Quinoline, 2-bromo-3-fluoro-7-methoxy- involves its interaction with various molecular targets and pathways. Fluorinated quinolines are known to inhibit enzymes and interfere with DNA synthesis, leading to their antibacterial and antineoplastic activities . The incorporation of fluorine atoms enhances the compound’s ability to interact with biological targets, increasing its potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
Fluoroquinolones: These are a class of antibiotics that exhibit broad-spectrum antibacterial activity.
Mefloquine: An antimalarial drug that contains a fluorinated quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
Uniqueness
Quinoline, 2-bromo-3-fluoro-7-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms in the quinoline ring enhances its reactivity and potential biological activities compared to other fluorinated quinolines .
Properties
CAS No. |
834884-03-6 |
|---|---|
Molecular Formula |
C10H7BrFNO |
Molecular Weight |
256.07 g/mol |
IUPAC Name |
2-bromo-3-fluoro-7-methoxyquinoline |
InChI |
InChI=1S/C10H7BrFNO/c1-14-7-3-2-6-4-8(12)10(11)13-9(6)5-7/h2-5H,1H3 |
InChI Key |
NRYGTNJPXPXFFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















